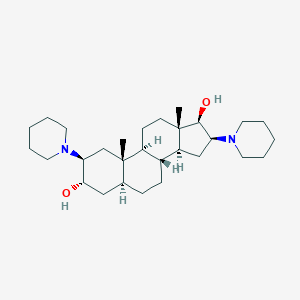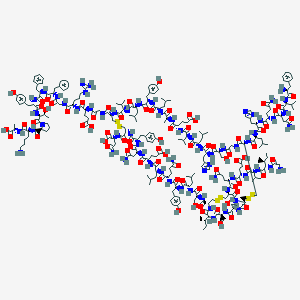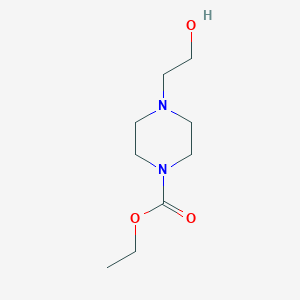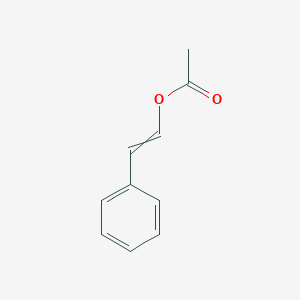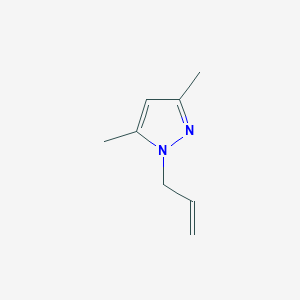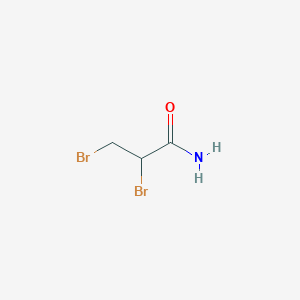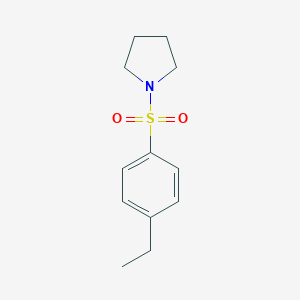
Pyrrolidine, 1-((4-ethylphenyl)sulfonyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrrolidine, 1-((4-ethylphenyl)sulfonyl)- is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is widely used as a reagent in organic synthesis, and it has also been studied for its biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of Pyrrolidine, 1-((4-ethylphenyl)sulfonyl)- is not fully understood. However, it is believed that this compound interacts with various enzymes and receptors in the body, leading to its biochemical and physiological effects.
Effets Biochimiques Et Physiologiques
Pyrrolidine, 1-((4-ethylphenyl)sulfonyl)- has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4). It has also been shown to have anti-inflammatory and analgesic properties. In addition, this compound has been shown to have antitumor activity in various cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
Pyrrolidine, 1-((4-ethylphenyl)sulfonyl)- has several advantages for lab experiments. It is readily available and easy to synthesize. It is also stable under various conditions, making it suitable for various experiments. However, this compound has some limitations. It is toxic and should be handled with care. In addition, its mechanism of action is not fully understood, which limits its potential applications.
Orientations Futures
There are several future directions for the study of Pyrrolidine, 1-((4-ethylphenyl)sulfonyl)-. One direction is the study of its potential as a drug candidate for the treatment of various diseases. Another direction is the study of its mechanism of action, which could lead to the discovery of new targets for drug development. In addition, the synthesis of new derivatives of Pyrrolidine, 1-((4-ethylphenyl)sulfonyl)- could lead to the discovery of new bioactive molecules with potential applications in various fields.
Conclusion:
In conclusion, Pyrrolidine, 1-((4-ethylphenyl)sulfonyl)- is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. Its synthesis method is simple and efficient, making it suitable for various experiments. This compound has been studied for its biochemical and physiological effects, and it has shown potential as a drug candidate for the treatment of various diseases. However, further research is needed to fully understand its mechanism of action and to discover new applications for this compound.
Méthodes De Synthèse
The synthesis method of Pyrrolidine, 1-((4-ethylphenyl)sulfonyl)- involves the reaction of 4-ethylbenzenesulfonyl chloride with pyrrolidine in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, and the product is obtained in good yield. This method has been widely used in the preparation of Pyrrolidine, 1-((4-ethylphenyl)sulfonyl)- for scientific research purposes.
Applications De Recherche Scientifique
Pyrrolidine, 1-((4-ethylphenyl)sulfonyl)- has been studied for its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has been used as a building block for the synthesis of various bioactive molecules. It has also been studied for its potential as a drug candidate for the treatment of various diseases such as cancer and inflammation. In material science, Pyrrolidine, 1-((4-ethylphenyl)sulfonyl)- has been used as a precursor for the synthesis of various polymers and materials. In organic synthesis, this compound has been used as a reagent for the preparation of various compounds.
Propriétés
Numéro CAS |
58722-29-5 |
|---|---|
Nom du produit |
Pyrrolidine, 1-((4-ethylphenyl)sulfonyl)- |
Formule moléculaire |
C12H17NO2S |
Poids moléculaire |
239.34 g/mol |
Nom IUPAC |
1-(4-ethylphenyl)sulfonylpyrrolidine |
InChI |
InChI=1S/C12H17NO2S/c1-2-11-5-7-12(8-6-11)16(14,15)13-9-3-4-10-13/h5-8H,2-4,9-10H2,1H3 |
Clé InChI |
YEPNMSKUQNVBHN-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N2CCCC2 |
SMILES canonique |
CCC1=CC=C(C=C1)S(=O)(=O)N2CCCC2 |
Autres numéros CAS |
58722-29-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Sodium 1-amino-4-[(4-butylphenyl)amino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate](/img/structure/B76945.png)
